N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide
Description
This compound features a thieno[3,4-c]pyrazole core substituted with a 2,3-dimethylphenyl group at position 2 and an acetamide moiety linked to a naphthalen-2-yloxy group. The molecular formula is C₂₄H₂₁N₃O₂S (MW: 415.51 g/mol). While direct synthetic details are unavailable in the provided evidence, analogous compounds (e.g., triazole-acetamide derivatives in ) suggest plausible routes involving 1,3-dipolar cycloaddition or multi-step functionalization .
Properties
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2S/c1-16-6-5-9-23(17(16)2)28-25(21-14-31-15-22(21)27-28)26-24(29)13-30-20-11-10-18-7-3-4-8-19(18)12-20/h3-12H,13-15H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGWLMLQYTXSAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)COC4=CC5=CC=CC=C5C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide typically involves multiple steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2,3-Dimethylphenyl Group: This can be achieved through a Friedel-Crafts acylation reaction.
Attachment of the Naphthalen-2-yloxyacetamide Moiety: This step may involve nucleophilic substitution reactions, where the naphthalen-2-yloxyacetamide is introduced to the thieno[3,4-c]pyrazole core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide and ether linkages.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Use in the development of organic semiconductors or light-emitting diodes.
Biological Studies: Investigation of its biological activity, including potential anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets.
Comparison with Similar Compounds
Structural Analog: N-[2-(4-Methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide (BB28565)
- Key Differences: Substituent Position: The phenyl group at the thienopyrazole core is 4-methyl in BB28565 vs. 2,3-dimethyl in the target compound. Impact: The 2,3-dimethyl substitution enhances steric hindrance and may alter π-π stacking interactions compared to the para-methyl group in BB28563.
- Similarities :
Triazole-Acetamide Derivatives ()
Compounds 6a–m and 7a–m feature 1,2,3-triazole cores instead of thienopyrazole, with variations in aryl substituents (e.g., nitro, chloro, or methoxy groups).
- Synthesis: Prepared via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), contrasting with the likely multi-step synthesis required for the thienopyrazole core in the target compound .
- Functional Groups: IR spectra for 6b (nitrophenyl derivative) show NO₂ asymmetric stretching at 1504 cm⁻¹, absent in the target compound. C=O stretches (~1670–1682 cm⁻¹) align with acetamide functionalities in both classes .
Chloroacetamide Pesticides ()
Examples include alachlor and pretilachlor , which are chlorinated and lack aromatic heterocycles.
- Structural Contrasts: Chloroacetamides prioritize herbicidal activity via inhibition of fatty acid elongation, while the target compound’s naphthyloxy-thienopyrazole system may target different biological pathways.
Data Table: Comparative Analysis of Key Compounds
Biological Activity
N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide is a complex organic compound notable for its unique thieno[3,4-c]pyrazole core structure. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Thieno[3,4-c]pyrazole
- Substituents :
- 2,3-Dimethylphenyl group
- Naphthalen-2-yloxy group
- Acetamide moiety
Molecular Formula
IUPAC Name
This compound
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the thieno[3,4-c]pyrazole scaffold. For instance:
- Cytotoxicity : Research indicates that derivatives of thieno[3,4-c]pyrazole exhibit significant cytotoxic effects against various cancer cell lines. In particular, compounds structurally related to this compound have shown promising results against breast cancer cell lines (e.g., MCF-7) with IC50 values in the low micromolar range .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. These interactions may involve:
- Enzyme Inhibition : Compounds within this class have been shown to inhibit key enzymes involved in cancer progression and metastasis.
- Receptor Modulation : The naphthalenic moiety may enhance binding affinity to certain receptors implicated in tumor growth.
Case Studies
- Study on Antitumor Activity : A study evaluated a series of thieno[3,4-c]pyrazole derivatives for their antitumor effects. The results indicated that modifications to the core structure significantly influenced their potency against different cancer types .
- In Vitro Testing : In vitro assays demonstrated that the compound effectively inhibited cell proliferation in several cancer cell lines while exhibiting low toxicity towards normal cells .
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| N-[...]-acetamide | MCF-7 | 0.39 | High selectivity against cancer cells |
| N-[...]-acetamide | MCF-10A | >20 | Low toxicity on normal cells |
Antioxidant Activity
Compounds similar to this compound exhibit antioxidant properties. These activities are crucial for preventing oxidative stress-related diseases.
Enzyme Inhibition
Research has suggested that derivatives can inhibit metabolic enzymes such as acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases . This inhibition could lead to potential therapeutic applications in conditions like Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
